Elesclomol Sodium: A Technical Guide to its Core Mechanism of Action
Elesclomol Sodium: A Technical Guide to its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elesclomol (B1671168) sodium, a first-in-class investigational drug, has garnered significant attention in the field of oncology for its potent anti-cancer activities. Initially identified through phenotypic screening for its pro-apoptotic effects, elesclomol has been evaluated in numerous clinical trials.[1] Its mechanism of action is multifaceted, primarily revolving around its function as a copper ionophore that targets mitochondria, leading to overwhelming oxidative stress and a novel form of cell death known as cuproptosis.[2][3] This technical guide provides an in-depth exploration of the core mechanisms of elesclomol, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways.
Core Mechanism 1: Copper Ionophore Activity and Mitochondrial Targeting
Elesclomol's primary mode of action is initiated by its ability to act as a copper ionophore. Extracellularly, elesclomol chelates cupric ions (Cu²⁺) to form a lipophilic complex. This complex readily traverses the cell membrane and is selectively transported to the mitochondria.[4] The selective accumulation in mitochondria is a key feature that distinguishes elesclomol from other copper chelators.[4]
Once inside the mitochondria, the elesclomol-copper complex participates in redox cycling. The Cu²⁺ within the complex is reduced to its cuprous form (Cu⁺).[4] This reduction is a critical step that unleashes the subsequent cytotoxic effects.
Core Mechanism 2: Induction of Reactive Oxygen Species (ROS) and Oxidative Stress
The redox cycling of copper within the mitochondria is a potent driver of reactive oxygen species (ROS) production. The conversion of Cu²⁺ to Cu⁺ facilitates the transfer of electrons to molecular oxygen, generating superoxide (B77818) radicals and other ROS. Cancer cells, which often exist in a state of chronic oxidative stress due to their heightened metabolic activity, are particularly vulnerable to this additional ROS burden.[5] Elesclomol exploits this vulnerability by elevating ROS levels beyond a critical threshold, leading to catastrophic oxidative damage to cellular components and triggering apoptosis.[5][6] The induction of ROS is a primary and rapid response to elesclomol treatment.[5]
Quantitative Data: Induction of ROS
The induction of ROS by elesclomol has been quantified in various cancer cell lines. For instance, in Ramos Burkitt's lymphoma B cells, treatment with elesclomol led to a significant increase in intracellular ROS levels.[7]
| Cell Line | Elesclomol Concentration | Time Point | Fold Increase in ROS |
| Ramos | 100 nM | 0.5 hours | 1.2 |
| Ramos | 100 nM | 6 hours | 3.85 |
Data extracted from Selleck Chemicals product information, citing primary literature.[7]
Core Mechanism 3: Disruption of Mitochondrial Function
The massive influx of copper and the subsequent surge in ROS production have profound effects on mitochondrial function. Elesclomol has been shown to dissipate the mitochondrial membrane potential, a key indicator of mitochondrial health and a critical step in the intrinsic apoptotic pathway.[8] Furthermore, while it may not directly inhibit the electron transport chain (ETC), it significantly impairs maximal respiration, suggesting a disruption of the cell's ability to respond to increased energy demands.[3]
Quantitative Data: Effect on Mitochondrial Respiration
Studies using Seahorse XF analysis have demonstrated elesclomol's impact on mitochondrial oxygen consumption rates (OCR).
| Cell Line | Treatment | Effect on Basal Respiration | Effect on Maximal Respiration |
| ABC1 | Elesclomol | No significant effect | Significant inhibition |
Data extracted from a study on elesclomol's targeting of mitochondrial metabolism.[3]
Core Mechanism 4: Induction of Cuproptosis
More recently, a novel form of copper-dependent cell death, termed "cuproptosis," has been identified as a key mechanism of elesclomol's action.[2] This pathway is distinct from apoptosis and is triggered by the direct binding of excess copper to lipoylated components of the tricarboxylic acid (TCA) cycle.[2][9]
The key steps in elesclomol-induced cuproptosis are:
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FDX1-mediated reduction of Copper: Ferredoxin 1 (FDX1), a mitochondrial reductase, plays a crucial role in reducing the elesclomol-chelated Cu²⁺ to Cu⁺.[9]
-
Binding to Lipoylated Proteins: The resulting Cu⁺ directly binds to lipoylated proteins, most notably dihydrolipoamide (B1198117) S-acetyltransferase (DLAT), a component of the pyruvate (B1213749) dehydrogenase complex.[9]
-
Protein Aggregation and Iron-Sulfur Cluster Destabilization: This binding leads to the aggregation of lipoylated proteins and the destabilization of iron-sulfur cluster proteins, causing proteotoxic stress.[9]
-
Cell Death: The culmination of these events is a unique form of mitochondrial stress that leads to cell death.[9]
Data Presentation: Cytotoxicity of Elesclomol
Elesclomol exhibits potent cytotoxicity across a broad range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its efficacy, particularly in cells with high mitochondrial respiration.
| Cell Line | Cancer Type | IC50 (nM) |
| HL-60 | Acute Promyelocytic Leukemia | 9 |
| SK-MEL-5 | Melanoma | 24 |
| MCF-7 | Breast Adenocarcinoma | 110 |
| HSB2 | T-cell Leukemia | ~200 |
IC50 values are dependent on experimental conditions, including exposure time and the presence of copper supplementation.[1]
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of elesclomol on cancer cells and calculate the IC50 value.
Methodology:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of elesclomol sodium in complete cell culture medium. It is crucial to co-administer equimolar concentrations of CuCl₂ as elesclomol's activity is copper-dependent.
-
Remove the overnight culture medium and add 100 µL of the elesclomol-CuCl₂ dilutions to the respective wells. Include vehicle-treated (DMSO) and untreated controls.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Measurement of Intracellular ROS (DCFH-DA Assay)
Objective: To quantify the generation of intracellular ROS following elesclomol treatment.
Methodology:
-
Seed cells in a 96-well black plate or on glass coverslips.
-
Treat the cells with various concentrations of elesclomol-CuCl₂ for the desired time points (e.g., 30 minutes to 6 hours). Include a positive control (e.g., H₂O₂) and a negative control (vehicle).
-
Wash the cells with warm PBS.
-
Load the cells with 10-25 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in serum-free medium and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or visualize under a fluorescence microscope.
-
Quantify the fold increase in fluorescence relative to the vehicle-treated control.
Assessment of Mitochondrial Membrane Potential (JC-1 Assay)
Objective: To evaluate the effect of elesclomol on mitochondrial membrane potential.
Methodology:
-
Seed cells in a 6-well plate or on coverslips and treat with elesclomol-CuCl₂ for the desired time. Include a positive control for depolarization (e.g., CCCP).
-
Wash the cells with PBS and incubate with 2-5 µM JC-1 dye in complete medium for 15-30 minutes at 37°C.
-
Wash the cells with PBS.
-
Analyze the cells using a flow cytometer or a fluorescence microscope.
-
In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence (~590 nm). In apoptotic cells with low membrane potential, JC-1 remains in its monomeric form and emits green fluorescence (~530 nm).
-
Quantify the ratio of red to green fluorescence to determine the extent of mitochondrial depolarization.
Mandatory Visualizations
Caption: Elesclomol chelates extracellular Cu²⁺ and transports it to the mitochondria, where redox cycling generates ROS, leading to mitochondrial dysfunction and apoptosis.
Caption: Elesclomol facilitates copper entry into mitochondria, leading to FDX1-mediated reduction of Cu²⁺ to Cu⁺, which induces cuproptosis through protein aggregation and Fe-S cluster loss.
Caption: A typical experimental workflow to assess the multifaceted mechanism of action of elesclomol in cancer cells.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Elesclomol, a copper-transporting therapeutic agent targeting mitochondria: from discovery to its novel applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elesclomol: a copper ionophore targeting mitochondrial metabolism for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The oncology drug elesclomol selectively transports copper to the mitochondria to induce oxidative stress in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. [PDF] Elesclomol induces cancer cell apoptosis through oxidative stress | Semantic Scholar [semanticscholar.org]
- 7. [Elesclomol-Cu Induces Cuproptosis in Human Acute Myeloid Leukemia Cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Anticancer Agent Elesclomol Has Direct Effects on Mitochondrial Bioenergetic Function in Isolated Mammalian Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
